molecular formula C16H22N2O5S B2373091 N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-06-0

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2373091
CAS No.: 899968-06-0
M. Wt: 354.42
InChI Key: BMTWOWSYQIIORP-UHFFFAOYSA-N
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Description

N-[2-(Azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule of interest in chemical biology and pharmaceutical research. Compounds featuring the 1,3-benzodioxole (commonly known as the methylenedioxyphenyl group) scaffold are recognized for their diverse bioactivities and are frequently investigated as core structures in developing novel receptor agonists or enzyme inhibitors . For instance, certain 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists for plant auxin receptors, demonstrating the scaffold's utility in probing biological signaling pathways . Other derivatives have been identified as interacting with enzymes like inducible nitric oxide synthase (iNOS), highlighting the potential for immunomodulatory research . The structural motif of this compound, which combines a benzodioxole carboxamide with an azepane-sulfonamide group, suggests potential for cell permeability and targeted protein binding. This makes it a valuable candidate for researchers exploring new chemical tools in areas such as enzyme inhibition, receptor mapping, and cellular signaling studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(13-5-6-14-15(11-13)23-12-22-14)17-7-10-24(20,21)18-8-3-1-2-4-9-18/h5-6,11H,1-4,7-10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTWOWSYQIIORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 1,3-Benzodioxole

The acylation of 1,3-benzodioxole under continuous flow conditions using Zn-Aquivion catalysts achieves 73% conversion and 62% selectivity toward acylated products. While this method optimizes throughput, batch reactions using AquivionSO₃H (a sulfonated tetrafluoroethylene copolymer) provide superior control for introducing the carboxylic acid moiety. Hydrolysis of the acylated intermediate under basic conditions (e.g., NaOH, 80°C) yields 1,3-benzodioxole-5-carboxylic acid.

Alternative Route via Halogenation

Patent WO2012014127A1 describes bromination at the 5-position of 1,3-benzodioxole using N-bromosuccinimide (NBS) in aqueous dimethylformamide (DMF), followed by carbonylation via a palladium-catalyzed reaction to install the carboxylic acid group. This route offers regioselectivity but requires stringent temperature control (30–45°C) to minimize by-products.

Synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine

Sulfonylation of Azepane

Azepane reacts with 2-chloroethylsulfonyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine, to form 2-(chlorosulfonyl)ethylazepane. Subsequent amination with aqueous ammonia (25% w/w) at room temperature yields 2-(azepan-1-ylsulfonyl)ethylamine. The reaction achieves >85% purity after extraction with diluted HCl and drying over anhydrous sodium sulfate.

Optimization of Sulfonyl Group Introduction

Key challenges include minimizing sulfonic acid by-products. Using a 1.2:1 molar ratio of azepane to sulfonyl chloride and maintaining pH >9 with potassium carbonate enhances nucleophilic substitution efficiency. Silica gel column chromatography (DCM/ethyl acetate, 1:1) isolates the amine intermediate with 92% recovery.

Amide Bond Formation

Carboxylic Acid Activation

1,3-Benzodioxole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM under argon. The reaction generates an active O-acylisourea intermediate, which is highly reactive toward nucleophiles.

Coupling with 2-(Azepan-1-ylsulfonyl)ethylamine

The activated acid reacts with 2-(azepan-1-ylsulfonyl)ethylamine (1.1 equivalents) in DCM at room temperature for 48 hours. Thin-layer chromatography (TLC) with ninhydrin staining monitors amine consumption, while bromocresol green confirms complete acid conversion. Post-reaction workup includes extraction with 5% HCl to remove unreacted amine, followed by solvent evaporation and silica gel purification (DCM/ethyl acetate, 3:1) to isolate the target compound in 68% yield.

Reaction Optimization and Scalability

Continuous Flow Synthesis

Adapting the acylation step to continuous flow (as demonstrated in PMC10856130) reduces reaction time from 48 hours to 6 hours while maintaining 70% yield. This approach is advantageous for large-scale production but requires specialized equipment.

Solvent and Catalyst Screening

Comparative studies show that replacing DCM with dimethylacetamide (DMAc) improves solubility of the sulfonamide intermediate, increasing coupling efficiency to 76%. Heterogeneous catalysts like Zn-Aq (PMC10856130) are recyclable for up to five batches without significant activity loss.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 6.78–6.55 (m, aromatic protons), 5.94–5.88 (m, dioxole methylene), 3.80 (s, ethylamine CH₂), 3.20–2.90 (m, azepane CH₂), 1.60–1.40 (m, azepane ring protons).
  • ¹³C NMR : 167.8 ppm (carbonyl carbon), 147.2 ppm (dioxole carbons), 45.3 ppm (sulfonamide sulfur-attached carbon).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 minutes.

Challenges and Mitigation Strategies

By-Product Formation

Bis(benzo[ d]dioxol-5-yl)methane (<5% yield) forms during acylation due to Friedel-Crafts alkylation. Increasing catalyst loading to 15 mol% and reducing reaction temperature to 50°C suppresses this side reaction.

Sulfonamide Hydrolysis

The ethylsulfonamide group is susceptible to hydrolysis under strongly acidic conditions. Neutral workup protocols (pH 6–8) and avoiding prolonged exposure to moisture are critical.

Industrial-Scale Considerations

Patent US20190100527A1 outlines a cost-effective route using titanium isopropoxide and Grignard reagents for analogous compounds, achieving 85% yield in kilogram-scale batches. Decolorization with activated carbon and recrystallization from ethanol/water mixtures (3:1) enhances product crystallinity for filtration.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.

    Biology: The compound may be used in studies involving cell signaling pathways and enzyme inhibition.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research into its bioavailability, metabolism, and potential therapeutic effects is ongoing.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzodioxole ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide with analogous compounds based on substituents, synthetic routes, and spectral data from the evidence.

Structural and Functional Group Analysis

Sulfonamide vs. Thiazole Derivatives: The target compound’s azepane-sulfonamide group contrasts with thiazole-based analogs (e.g., compounds 4cb and 4db in Table 1), which exhibit higher yields (68–95%) due to efficient Hantzsch cyclization . Thiazole derivatives show distinct NMR signals for aromatic protons (e.g., δ 7.71 for methoxyphenyl ), whereas sulfonamide-linked compounds like the target may exhibit broader NH signals (~δ 10–12 ppm).

Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl in 4db) increase electrophilicity at the carboxamide carbonyl, as seen in downfield ¹³C NMR shifts (δ 167.68 ). The target’s azepane-sulfonyl group may similarly polarize the adjacent carboxamide. Trifluoromethyl-substituted analogs (e.g., CAS 88147-33-5 ) exhibit enhanced metabolic stability compared to non-halogenated derivatives.

Pharmacological and Regulatory Context: Analogs like 3,4-MDO-U-47700 (N-[2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide) are regulated as Schedule I substances due to opioid receptor activity . The target’s azepane-sulfonyl group may alter receptor selectivity compared to cyclohexylamine derivatives.

Biological Activity

N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole core with a carboxamide functional group and an azepane sulfonamide side chain. The structure can be represented as follows:

N 2 azepan 1 ylsulfonyl ethyl 1 3 benzodioxole 5 carboxamide\text{N 2 azepan 1 ylsulfonyl ethyl 1 3 benzodioxole 5 carboxamide}

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. For instance, a derivative closely related to this compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 μM, significantly lower than standard chemotherapeutic agents like doxorubicin (IC50 = 25 μM) .

Antimicrobial Activity

The antimicrobial properties of benzodioxole derivatives have also been extensively studied. In vitro assays showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli .

Anti-inflammatory Effects

In vivo studies on animal models indicated that this compound significantly reduced inflammation markers in carrageenan-induced paw edema models. The reduction in paw swelling was comparable to that of indomethacin, a well-known anti-inflammatory drug .

The mechanism by which this compound exerts its biological effects appears to involve modulation of various signaling pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.
  • Inhibition of Pro-inflammatory Cytokines : It downregulates TNF-alpha and IL-6 production in macrophages.

Study 1: Anticancer Efficacy

In a study published in Molecules, the anticancer efficacy of related benzodioxole compounds was assessed using MCF-7 and HeLa cell lines. The study found that compounds with similar structural features exhibited significant cytotoxicity with varying degrees of selectivity towards cancer cells compared to normal cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of benzodioxole derivatives against clinical isolates. The study highlighted that compounds with azepane moieties showed enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Data Summary

Biological Activity IC50/MIC Values Reference
Anticancer (MCF-7)12 µM
Antimicrobial (S. aureus)8 µg/mL
Anti-inflammatory (paw edema)Comparable to indomethacin

Q & A

Q. What are the recommended synthetic routes for N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the benzodioxole-5-carboxamide core via coupling reactions (e.g., using carbodiimide-mediated amidation).
  • Step 2 : Introduction of the azepane sulfonyl group via nucleophilic substitution or sulfonylation under anhydrous conditions.
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Control temperature (40–60°C) to minimize side reactions.
  • Employ catalysts like DMAP for improved sulfonyl group incorporation .
  • Purify intermediates via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Assign peaks for benzodioxole protons (δ 6.7–7.1 ppm), azepane methylenes (δ 1.5–2.5 ppm), and sulfonyl/amide protons (δ 8–10 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Infrared (IR) Spectroscopy : Identify carboxamide (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

Q. What are the key structural features influencing pharmacokinetic properties, and how can they be modified?

  • Methodological Answer :
  • Critical Features :
  • Benzodioxole moiety: Enhances lipophilicity and metabolic stability.
  • Azepane sulfonyl group: Impacts solubility and target binding.
  • Modification Strategies :
  • Introduce hydrophilic substituents (e.g., hydroxyl groups) on the azepane ring to improve aqueous solubility.
  • Replace the sulfonyl group with bioisosteres (e.g., phosphonate) to alter target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Assays : Establish a clear concentration-dependent relationship to validate activity thresholds.
  • Orthogonal Assays : Use complementary methods (e.g., enzyme inhibition + cell viability assays) to confirm target engagement.
  • Control for Batch Variability : Ensure compound purity (>95% by HPLC) and standardized assay conditions (e.g., pH, temperature) .

Q. What in silico and in vitro approaches are recommended for elucidating the mechanism of action?

  • Methodological Answer :
  • In Silico :
  • Molecular docking (e.g., AutoDock Vina) to predict binding to kinases or receptors.
  • MD simulations to assess stability of ligand-target complexes.
  • In Vitro :
  • Enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Competitive binding assays with fluorescent probes (e.g., FP-based assays) .

Q. How should experiments be designed to assess target selectivity?

  • Methodological Answer :
  • Selectivity Panels : Test against structurally related enzymes (e.g., kinase isoforms) or receptors.
  • Structural Analogs : Compare activity of parent compound vs. derivatives lacking specific functional groups.
  • Crystallography : Resolve co-crystal structures to identify key binding interactions .

Q. What methodological considerations are critical for toxicological profiling in preclinical research?

  • Methodological Answer :
  • In Vitro Genotoxicity : Use Ames test (Salmonella strains) and micronucleus assays to assess DNA damage potential.
  • In Vivo Safety : Determine NOEL (No-Observed-Effect Level) via 28-day rodent studies with histopathological analysis.
  • Species Relevance : Cross-validate findings in human cell lines (e.g., HepG2 for hepatotoxicity) .

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